Bis(2-(dimethylamino)ethyl) succinate
Overview
Description
Bis(2-(dimethylamino)ethyl) succinate is a useful research compound. Its molecular formula is C12H24N2O4 and its molecular weight is 260.33 g/mol. The purity is usually 95%.
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Scientific Research Applications
Supramolecular Architecture Studies : This compound has been involved in the formation of supramolecular architectures. A study by Żesławska et al. (2018) focused on aminoalkanol and aroxyalkyl derivatives as potential anticonvulsants, investigating their crystallization and supramolecular structures formed through hydrogen bonds (Żesławska et al., 2018).
Genotoxicity Studies : Ballantyne (1998) conducted in vitro and in vivo tests to assess the genotoxic potential of Bis(2-(dimethylamino)ethyl) ether, a related compound. The study found no mutagenic activity in various assays, indicating its non-genotoxic nature (Ballantyne, 1998).
Complex Synthesis and Characterization : Research by Dey et al. (2001) involved the synthesis and characterization of 2-(dimethylamino)ethaneselenolate complexes of palladium(II). This study explored aspects like elemental analysis, IR, NMR spectroscopy, and crystal X-ray diffraction analyses (Dey et al., 2001).
Surfactant Synthesis : Zhong-wen Pan (2010) synthesized a novel cationic Gemini surfactant using bis(2-dimethylaminoethyl) succinate. The study explored its adsorption properties onto silicon dioxide, finding compliance with the Langmuir equation (Pan Zhong-wen, 2010).
Anticancer Agent Activation : A study by Nishida, Lee, and de Montellano (2010) demonstrated the role of bis(2-(dimethylamino)ethyl) succinate derivatives in the activation of AQ4N, a prodrug, under hypoxic conditions. This is relevant for targeted cancer therapy (Nishida, Lee, & de Montellano, 2010).
Corrosion Inhibition Studies : Pan Zhong-wen (2009) also researched the corrosion inhibition properties of ester succinate-containing cationic Gemini surfactants synthesized from bis(2-dimethylaminoethyl) succinate. These surfactants showed high efficiency in corrosion inhibition in acidic environments (Pan Zhong-wen, 2009).
Mechanism of Action
Target of Action
Bis(2-(dimethylamino)ethyl) succinate is a potential ligand . It may act as an agonist or antagonist to nicotine . The primary targets of this compound are likely to be the nicotinic acetylcholine receptors, which play a crucial role in the nervous system.
Mode of Action
As an agonist or antagonist, this compound can either activate or inhibit the function of its target receptors . This interaction results in changes to the receptor’s activity, influencing the transmission of signals in the nervous system.
Result of Action
The molecular and cellular effects of this compound’s action would depend on whether it acts as an agonist or antagonist. As an agonist, it could enhance the activity of its target receptors, while as an antagonist, it could reduce their activity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, exposure to air may lead to the formation of explosive peroxides . Additionally, the compound should be prevented from entering drains, and its discharge into the environment must be avoided .
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and depends on the specific biochemical context .
Cellular Effects
It is plausible that this compound could influence cell function by interacting with various cellular components . This could potentially impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Subcellular Localization
The subcellular localization of Bis(2-(dimethylamino)ethyl) succinate and any effects on its activity or function are not well-characterized. Information on any targeting signals or post-translational modifications that direct this compound to specific compartments or organelles is currently lacking .
Properties
IUPAC Name |
bis[2-(dimethylamino)ethyl] butanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O4/c1-13(2)7-9-17-11(15)5-6-12(16)18-10-8-14(3)4/h5-10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSINVKLVDNFTSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC(=O)CCC(=O)OCCN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50172842 | |
Record name | Bis(2-(dimethylamino)ethyl) succinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50172842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19249-04-8 | |
Record name | 1,4-Bis[2-(dimethylamino)ethyl] butanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19249-04-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bis(2-(dimethylamino)ethyl) succinate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019249048 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bis(2-(dimethylamino)ethyl) succinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50172842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis[2-(dimethylamino)ethyl] succinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.000 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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